molecular formula C26H22N2O4 B290543 N-(4-methoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide

N-(4-methoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide

Cat. No. B290543
M. Wt: 426.5 g/mol
InChI Key: KLTYWIAGJMJVGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide, also known as MNA-10, is a chemical compound that has gained attention in recent years due to its potential in scientific research. MNA-10 is a benzamide derivative that has been synthesized through a multistep reaction process.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide involves the inhibition of the Akt/mTOR pathway, which is a signaling pathway that regulates cell growth and survival. N-(4-methoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide inhibits the phosphorylation of Akt and mTOR, which leads to the induction of apoptosis in cancer cells. N-(4-methoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide also inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that regulates the expression of cytokine genes.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide has been found to have several biochemical and physiological effects. In vitro studies have shown that N-(4-methoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide can inhibit the growth of cancer cells and induce apoptosis. N-(4-methoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that N-(4-methoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide can reduce tumor growth in mice and improve survival rates.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide in lab experiments is its ability to selectively target cancer cells and induce apoptosis. N-(4-methoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide has also been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases. However, one limitation of using N-(4-methoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of N-(4-methoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide. One direction is to further investigate its potential as a cancer treatment. Studies could focus on optimizing the synthesis method to improve solubility and bioavailability. Another direction is to investigate its potential as a treatment for inflammatory diseases. Studies could focus on identifying the specific mechanisms of action and optimizing the dosage and administration methods. Additionally, studies could investigate the potential of N-(4-methoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide as a drug delivery system for other therapeutic agents.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide involves a series of chemical reactions that require specific reagents and conditions. The first step involves the synthesis of 2-naphthol, which is then converted to 2-naphthylamine. The 2-naphthylamine is then reacted with 4-methoxybenzoyl chloride to form N-(4-methoxyphenyl)-2-naphthylamine. The final step involves the reaction of N-(4-methoxyphenyl)-2-naphthylamine with 2-naphthoyl chloride to form N-(4-methoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide.

Scientific Research Applications

N-(4-methoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide has been found to have potential in scientific research due to its ability to inhibit the growth of cancer cells. Studies have shown that N-(4-methoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide can induce apoptosis, or programmed cell death, in cancer cells. N-(4-methoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. This makes N-(4-methoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide a potential candidate for the treatment of inflammatory diseases.

properties

Molecular Formula

C26H22N2O4

Molecular Weight

426.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]benzamide

InChI

InChI=1S/C26H22N2O4/c1-31-23-13-10-21(11-14-23)28-26(30)20-7-4-8-22(15-20)27-25(29)17-32-24-12-9-18-5-2-3-6-19(18)16-24/h2-16H,17H2,1H3,(H,27,29)(H,28,30)

InChI Key

KLTYWIAGJMJVGZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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